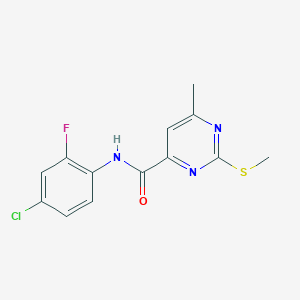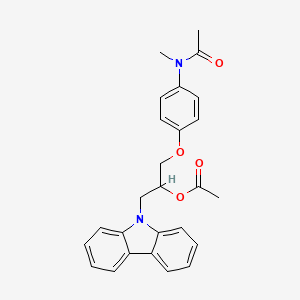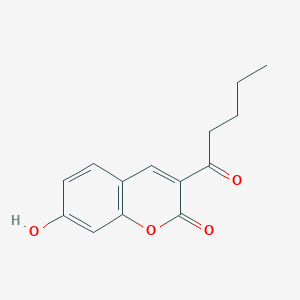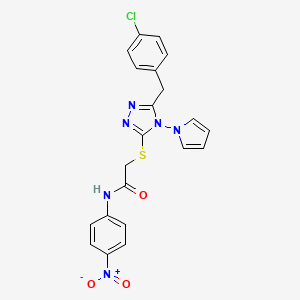
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrrole ring, a 1,2,4-triazole ring, a thioether group, and an acetamide group attached to a nitrophenyl ring. These functional groups and rings are common in many pharmaceutical compounds and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the 1,2,4-triazole ring could be formed through a cyclization reaction involving a hydrazine and a nitrile . The pyrrole ring could be synthesized through a Paal-Knorr synthesis or a Knorr pyrrole synthesis, both of which involve the reaction of a 1,4-diketone with an amine .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are both aromatic and would contribute to the compound’s stability. The thioether group would provide some flexibility to the molecule, potentially allowing it to adopt different conformations .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the pyrrole ring could undergo electrophilic substitution reactions, while the nitro group on the phenyl ring could be reduced to an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and rings. For example, it would likely be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the solvent and the compound .
科学的研究の応用
Synthesis and Structural Characterization
Research on compounds with a similar structure to 2-((5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide focuses on the synthesis and structural elucidation, particularly of triazole derivatives. These compounds are synthesized through condensation reactions and their structures are characterized using techniques such as NMR, MASS Spectra, IR Spectra, and Elemental Analysis. This structural characterization is crucial for understanding the compound's potential applications in various fields of scientific research (Mahyavanshi et al., 2011).
Antimicrobial Activity
Compounds structurally related to 2-((5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide have been investigated for their antimicrobial properties. The synthesis of 1,2,4-triazole derivatives has attracted attention due to their wide range of pharmaceutical activities, including antimicrobial effects. These compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing their potential in developing new antimicrobial agents (Mahyavanshi et al., 2011).
Pharmaceutical Applications
The broader family of compounds, including triazoles and acetamides, exhibits a variety of pharmaceutical activities. These include cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. The structural diversity and chemical functionality of these compounds allow for a wide range of potential therapeutic applications, underlining the importance of continued research and development in this area (Habernickel, 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3S/c22-16-5-3-15(4-6-16)13-19-24-25-21(27(19)26-11-1-2-12-26)32-14-20(29)23-17-7-9-18(10-8-17)28(30)31/h1-12H,13-14H2,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKAVNLYYFPSHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)
![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)
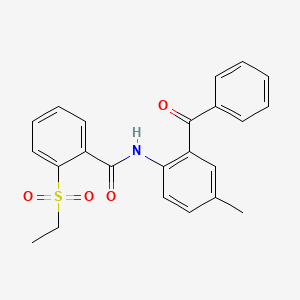
![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)
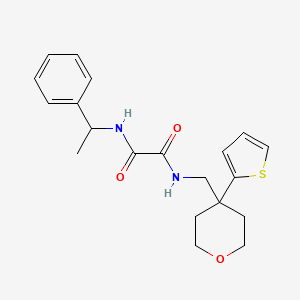
![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)
